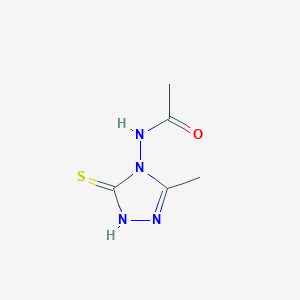
3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol is a compound belonging to the 1,2,4-triazole family, known for its diverse applications in medicinal chemistry and industry. This compound is characterized by its unique structure, which includes a mercapto group, an acetylamino group, and a methyl group attached to a triazole ring. The molecular formula is C5H8N4OS, and it has a molecular weight of 172.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol typically involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol involves its interaction with biological targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The acetylamino group can interact with amino acid residues in proteins, affecting their function .
Similar Compounds:
- 3-Mercapto-4-methyl-1,2,4-triazole
- 4-Phenyl-5-phenylaminomethyl-1,2,4-triazol-3-ylmercaptoacetic acid anilides
- 4-Methyl-4H-1,2,4-triazole-3-thiol
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications in medicinal chemistry and industry .
Properties
| 30342-90-6 | |
Molecular Formula |
C5H8N4OS |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
N-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C5H8N4OS/c1-3-6-7-5(11)9(3)8-4(2)10/h1-2H3,(H,7,11)(H,8,10) |
InChI Key |
ONCZGQMOFHSTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/no-structure.png)

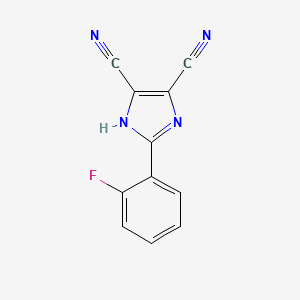
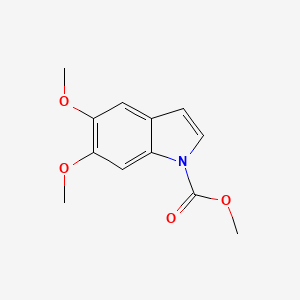
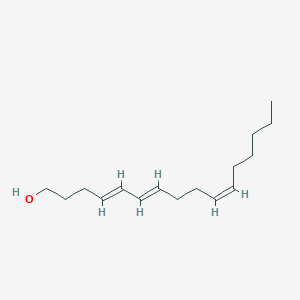
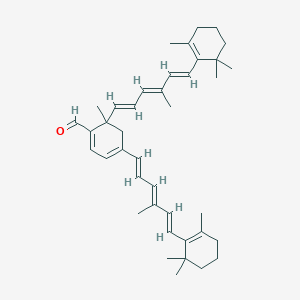
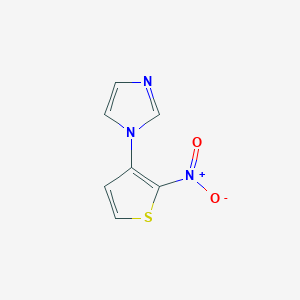
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)

